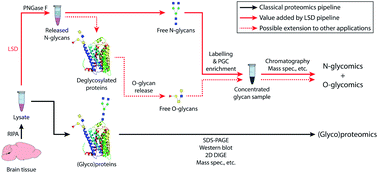A precise and versatile platform for rapid glycosylation analysis of brain tissue†
Analytical MethodsANAL METHODS-UK Pub Date: 2020-02-28 DOI: 10.1039/C9AY02596K
Abstract
Glycans influence a variety of aspects of tissue development and pathophysiology, harboring a wealth of biochemical information exploitable for the discovery of new biomarkers. The development of versatile and precise glycoanalytical platforms is crucial to bring to the scientific community reliable tools to unveil the glycan-encoded biochemical information. In this work, a novel platform for brain glycan analysis, named Lysate in-Solution Deglycosylation (LSD), is presented, validated and compared to similar methodologies reported in the literature. Briefly, within the LSD workflow, brain tissue is lysed, proteins are purified via methanol/chloroform extraction, and directly deglycosylated with PNGase F. Released N-glycans are purified using a second round of methanol/chloroform extraction, labelled with fluorescent tags, and cleaned-up prior to LC-FLR/MS analysis. LSD is a quick, sensitive, robust, precise, specific and versatile glycomic workflow, compatible with multiple glyco(proteo)mics analyses of the same sample and eventually applicable to other solid tissues. LSD was devised as a plug-and-play platform for quick glycosylation analysis, and was designed to be compatible with a variety of analytical set-ups (i.e., diverse detection systems), thus enabling the extraction of an additional layer of information from different studies (i.e., proteomics) without the need to collect fresh biological materials. In comparison to analogous N-glycomic workflows, LSD performs reliably on the smallest amount of starting brain tissue and, to the best of the authors' knowledge, is currently the most thoroughly validated neuro-N-glycomic method in the field-related literature, thus representing a significant step forward on the road towards glycan-based biomedical applications.


Recommended Literature
- [1] A general colorimetric method for detecting protease activity based on peptide-induced gold nanoparticle aggregation†
- [2] High concentration few-layer graphene sheets obtained by liquid phase exfoliation of graphite in ionic liquid†
- [3] Synthesis and biological activity of imidazole based 1,4-naphthoquinones†
- [4] A rapidly self-assembling soft-brush DNA hydrogel based on RCA products†
- [5] Na+-functionalized carbon quantum dots: a new draw solute in forward osmosis for seawater desalination†
- [6] The third decade of microfluidics
- [7] Allosteric binding properties of a 1,3-alternate thiacalix[4]arene-based receptor having phenylthiourea and 2-pyridylmethyl moieties on opposite faces†
- [8] Atomic layer deposition on 2D transition metal chalcogenides: layer dependent reactivity and seeding with organic ad-layers
- [9] POSS with eight imidazolium iodide arms for efficient solid-state dye-sensitized solar cells†
- [10] Microstructural and oxygen-handling characteristics of CeO2 with M3+ promoters. Part 1.—Characterization of calcined powders by XRD and oxygen-isotope exchange

Journal Name:Analytical Methods
Research Products
-
CAS no.: 15178-48-0
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 16817-43-9
-
CAS no.: 14132-51-5









